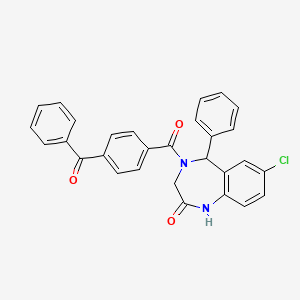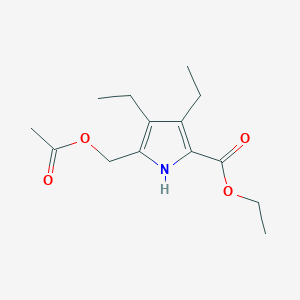
8-(2-Hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-Hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a hydroxyethylsulfanyl group, a methyl group, and an octyl chain attached to the purine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the hydroxyethylsulfanyl group through nucleophilic substitution. The reaction conditions often require the use of bases such as sodium hydride or potassium carbonate and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency. The choice of catalysts and reaction conditions is critical to minimize by-products and ensure scalability.
Types of Reactions:
Oxidation: The hydroxyethylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxyethylsulfanyl group to an ethylsulfanyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Bases like sodium hydride (NaH) and solvents such as DMF are frequently employed.
Major Products Formed:
Sulfoxides and sulfones: from oxidation reactions.
Ethylsulfanyl derivatives: from reduction reactions.
Various substituted purines: from nucleophilic substitution reactions.
Scientific Research Applications
8-(2-Hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized purines.
Mechanism of Action
The mechanism of action of 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione involves its interaction with specific molecular targets. The hydroxyethylsulfanyl group can form hydrogen bonds and engage in hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The purine core can mimic natural nucleotides, potentially interfering with nucleic acid synthesis or function.
Comparison with Similar Compounds
- 7-Benzyl-8-(2-hydroxyethylsulfanyl)-3-methylpurine-2,6-dione
- 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-pentylpurine-2,6-dione
Comparison: Compared to its analogs, 8-(2-Hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione is unique due to the presence of the octyl chain, which can enhance its hydrophobicity and potentially alter its biological activity and solubility. The hydroxyethylsulfanyl group provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
IUPAC Name |
8-(2-hydroxyethylsulfanyl)-3-methyl-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O3S/c1-3-4-5-6-7-8-9-20-12-13(17-16(20)24-11-10-21)19(2)15(23)18-14(12)22/h21H,3-11H2,1-2H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUSRROGOVXYQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1SCCO)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-benzyl-1-[(2-chlorophenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2732566.png)
![N,N-dimethyl-2-((6-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2732569.png)
![tert-Butyl (S)-7-amino-5-thia-2-azaspiro[3.4]octane-2-carboxylate 5,5-dioxide](/img/structure/B2732570.png)
![Ethyl 4-(2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2732571.png)


![2-[1-(4,6-Dimethylpyrimidin-2-yl)azetidin-3-yl]-6-(3-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2732574.png)


![1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl pentanoate](/img/structure/B2732578.png)

![N1-(2,2-dimethoxyethyl)-N2-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2732582.png)
